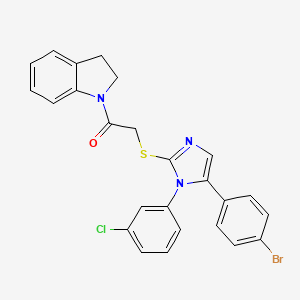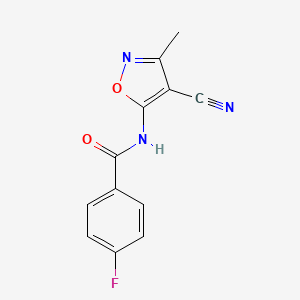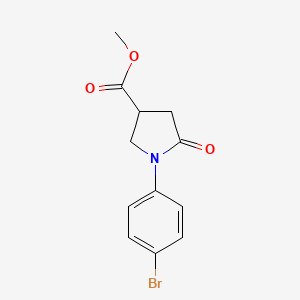
4-chloro-5-methyl-1H-indazole
Vue d'ensemble
Description
4-Chloro-5-methyl-1H-indazole is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole has a wide variety of biological properties and is a key component in many medicinal drugs .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including this compound, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is a part of the indazole family, which is a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles, including this compound, are diverse. They include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Applications De Recherche Scientifique
Corrosion Inhibition
Research has demonstrated the effectiveness of various triazole derivatives, including those similar to 4-chloro-5-methyl-1H-indazole, in inhibiting corrosion of metals. For instance, a study by Lagrenée et al. (2002) showed that 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT) is a very good inhibitor for mild steel corrosion in acidic media, achieving up to 99% inhibition efficiency in hydrochloric acid (Lagrenée et al., 2002). Similarly, Bentiss et al. (2007) found that 4H-triazole derivatives, including 4-MTHT, exhibit significant inhibitory efficiency for mild steel in hydrochloric acid, with efficiency reaching 99.6% (Bentiss et al., 2007).
Medicinal Chemistry
This compound derivatives have shown potential in medicinal chemistry. For example, Rooney et al. (2014) identified a compound with this structure as an antagonist of the transient receptor potential A1 (TRPA1) ion channel, which is useful in treating inflammatory pain (Rooney et al., 2014).
Surface Morphology and Adsorption Studies
The impact of heterocyclic diazoles, including compounds related to this compound, on surface morphology and adsorption has been a subject of study. Babić-Samardžija et al. (2005) explored the corrosion inhibiting properties of indazole and other diazoles on iron in acidic solutions, providing insights into their adsorption behavior and surface interaction (Babić-Samardžija et al., 2005).
Click Chemistry in Drug Discovery
The use of click chemistry, which often involves triazole formations including compounds like this compound, has been increasingly applied in drug discovery. Kolb et al. (2003) discussed the broad applications of click chemistry, emphasizing its reliability and effectiveness in various aspects of drug development (Kolb et al., 2003).
Environmental Impact and Removal
Compounds similar to this compound have been studied for their environmental impact. Reemtsma et al. (2010) investigated the occurrence and removal of benzotriazoles, used as corrosion inhibitors, in municipal wastewater and their potential as polar and poorly degradable trace pollutants (Reemtsma et al., 2010).
Mécanisme D'action
Target of Action
4-Chloro-5-methyl-1H-indazole is a derivative of the indazole family, a significant heterocyclic system in natural products and drugs . Indazoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indazole derivatives have been found to inhibit cell growth, suggesting that they may interact with cellular targets to disrupt normal cell function . The exact mechanism of this interaction and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
This compound has been found to inhibit cell growth, particularly in colon and melanoma cell lines . This suggests that the compound’s action at the molecular and cellular levels results in antiproliferative effects.
Orientations Futures
Indazole-containing derivatives, including 4-chloro-5-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their wide range of biological activities . Future research will likely continue to explore the synthesis and biological activities of these compounds .
Propriétés
IUPAC Name |
4-chloro-5-methyl-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXGTDAHAAPERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


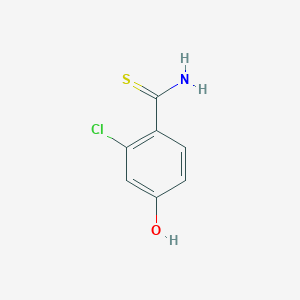

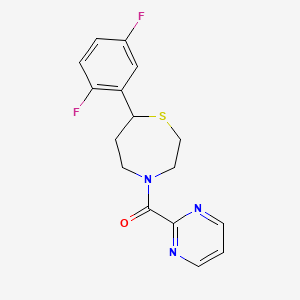
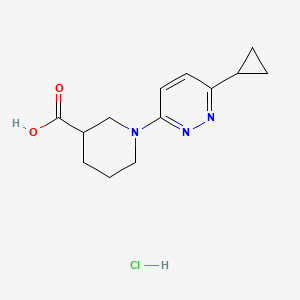
![4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2759125.png)
![N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2759127.png)
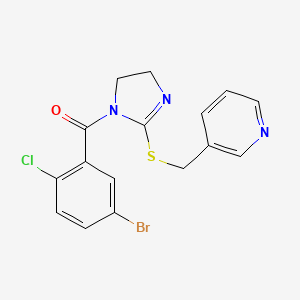
![Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2759130.png)

![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2759133.png)
